molecular formula C9H13Br2N3S B2728404 2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide CAS No. 7673-88-3

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide

Cat. No. B2728404
CAS RN: 7673-88-3
M. Wt: 355.09
InChI Key: LHUYEDYSUAZWOJ-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide, also known as 2-BEDB, is an organic compound belonging to the benzoimidazole family. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in non-polar solvents such as hexane. 2-BEDB has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes.

Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are noteworthy for their broad spectrum of pharmacological activities. They are integral in medicinal chemistry due to their structural resemblance to naturally occurring nucleotides, making them valuable as chemotherapeutic agents. Research highlights the synthesis and biological importance of 2-(thio)ureabenzothiazoles, indicating their potential in developing new pharmacophores with diverse biological activities, including antimicrobial, antiviral, and anticancer properties (Rosales-Hernández et al., 2022).

Antimicrobial and Anticancer Potentials

The antimicrobial and anticancer potentials of benzimidazole derivatives have been extensively studied. These compounds are reported to possess a wide range of biological effects, from common antibacterial properties to activities against more virulent diseases. The therapeutic potential of benzimidazoles as antitumor agents is particularly highlighted, with studies showing their effectiveness in various mechanisms, such as intercalation, inhibition of cell proliferation, and tubulin inhibition (Akhtar et al., 2019).

Chemical Synthesis and Modification

The chemical synthesis and modification of benzimidazole derivatives reveal their versatility in drug development. Innovative synthetic methodologies allow for the creation of compounds with enhanced biological activities and pharmacological profiles. Such research underscores the importance of benzimidazole scaffolds in developing new therapeutic agents, demonstrating their significance in modern drug discovery and development processes (Rosales-Hernández et al., 2022).

Environmental and Biological Applications

Beyond medicinal applications, benzimidazole derivatives are explored for their environmental and biological applications. Their role as fungicides and the study of their mechanism of action in inhibiting microtubule assembly offer insights into their broader applicability in agriculture and environmental management. This research area highlights the multifaceted uses of benzimidazole-based compounds, extending their significance beyond pharmaceuticals to include agricultural and environmental sciences (Davidse, 1986).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2BrH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYEDYSUAZWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998046
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide

CAS RN

7673-88-3
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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